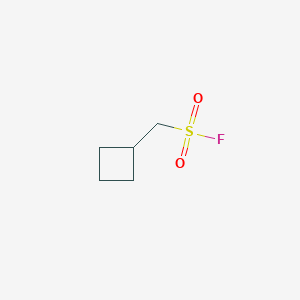

Cyclobutylmethanesulfonyl fluoride

Description

BenchChem offers high-quality Cyclobutylmethanesulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutylmethanesulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutylmethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2S/c6-9(7,8)4-5-2-1-3-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXVWTVRLKCPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Cyclobutylmethanesulfonyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, Cyclobutylmethanesulfonyl fluoride. Due to its potential applications in medicinal chemistry and drug development as a bioisostere or a reactive probe, a reliable synthetic protocol and thorough characterization are crucial. This document outlines a plausible and efficient one-pot synthesis method starting from cyclobutylmethanesulfonic acid. Furthermore, it details the expected analytical characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, although predictive, is based on established principles and data from analogous structures, offering a solid foundation for researchers venturing into the synthesis and application of this compound.

Introduction

Sulfonyl fluorides have emerged as a pivotal functional group in drug discovery and chemical biology. Their unique combination of stability and tunable reactivity makes them valuable as covalent inhibitors, chemical probes, and building blocks in medicinal chemistry. The cyclobutane moiety is also of significant interest as it can impart unique conformational constraints and metabolic stability to drug candidates. The combination of these two functionalities in Cyclobutylmethanesulfonyl fluoride presents a molecule with high potential for the development of novel therapeutics. This guide aims to provide a detailed protocol for its synthesis and a thorough description of its expected analytical characteristics.

Proposed Synthesis of Cyclobutylmethanesulfonyl Fluoride

A robust and efficient one-pot synthesis is proposed, adapting a modern method for the conversion of sulfonic acids to sulfonyl fluorides.[1][2][3] This approach avoids the use of harsh or hazardous reagents often associated with traditional methods.

Reaction Scheme:

The proposed reaction proceeds via an in-situ chlorination of the sulfonic acid using cyanuric chloride, followed by a fluorine exchange reaction with potassium bifluoride (KHF₂).[1]

Experimental Protocol

Materials:

-

Cyclobutylmethanesulfonic acid

-

Cyanuric chloride

-

Tetramethylammonium chloride (TMAC)

-

Potassium bifluoride (KHF₂)

-

Acetonitrile (anhydrous)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutylmethanesulfonic acid (1.0 eq), cyanuric chloride (1.1 eq), and tetramethylammonium chloride (0.05 eq).

-

Add anhydrous acetonitrile to the flask to achieve a concentration of 0.2 M with respect to the sulfonic acid.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Add potassium bifluoride (3.0 eq) and acetone (equal volume to the acetonitrile used).

-

Stir the mixture vigorously at room temperature for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure Cyclobutylmethanesulfonyl fluoride.

Characterization of Cyclobutylmethanesulfonyl Fluoride

The following section details the expected analytical data for the characterization of the synthesized Cyclobutylmethanesulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of Cyclobutylmethanesulfonyl fluoride.

Table 1: Predicted NMR Data for Cyclobutylmethanesulfonyl Fluoride

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.2 - 3.4 | d | ~6.0 | -CH₂-SO₂F |

| ¹H | 2.5 - 2.7 | m | - | -CH-(cyclobutane) |

| ¹H | 1.8 - 2.2 | m | - | -CH₂-(cyclobutane) |

| ¹³C | 55 - 60 | t | - | -CH₂-SO₂F |

| ¹³C | 30 - 35 | d | - | -CH-(cyclobutane) |

| ¹³C | 18 - 22 | t | - | -CH₂-(cyclobutane, C2/C4) |

| ¹³C | 15 - 18 | t | - | -CH₂-(cyclobutane, C3) |

| ¹⁹F | +40 to +60 | t | ~6.0 | -SO₂F |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The actual values may vary depending on the solvent and other experimental conditions.

The ¹H NMR spectrum is expected to show a downfield doublet for the methylene protons adjacent to the sulfonyl fluoride group, coupled to the methine proton of the cyclobutane ring.[4][5] The cyclobutane protons will likely appear as complex multiplets in the aliphatic region. The ¹³C NMR spectrum should display distinct signals for the methylene carbon attached to the sulfonyl fluoride, the methine carbon, and the methylene carbons of the cyclobutane ring.[6][7] The ¹⁹F NMR spectrum is predicted to exhibit a triplet in the characteristic region for sulfonyl fluorides, arising from coupling with the adjacent methylene protons.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy will provide crucial information about the presence of the sulfonyl fluoride functional group.

Table 2: Predicted IR Absorption Bands for Cyclobutylmethanesulfonyl Fluoride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H stretching (alkyl) |

| ~1430-1470 | Strong | S=O asymmetric stretching |

| ~1210-1240 | Strong | S=O symmetric stretching |

| ~815-850 | Strong | S-F stretching |

The IR spectrum will be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl fluoride group. A strong band for the S-F stretch is also expected.[10][11]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data for Cyclobutylmethanesulfonyl Fluoride

| m/z | Predicted Identity |

| [M]+ | Molecular ion |

| [M - F]+ | Loss of fluorine |

| [M - SO₂F]+ | Loss of sulfonyl fluoride group |

| [C₄H₇CH₂]+ | Cyclobutylmethyl cation |

| [C₄H₇]+ | Cyclobutyl cation |

Under electron ionization (EI), the mass spectrum is expected to show the molecular ion peak. Common fragmentation pathways for sulfonyl fluorides include the loss of a fluorine atom and the cleavage of the C-S bond to lose the sulfonyl fluoride moiety.[12]

Visualizations

Synthetic Workflow

Caption: Proposed one-pot synthesis workflow for Cyclobutylmethanesulfonyl fluoride.

Characterization Workflow

Caption: Logical workflow for the characterization of Cyclobutylmethanesulfonyl fluoride.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of Cyclobutylmethanesulfonyl fluoride. The proposed one-pot synthetic method is efficient and utilizes readily available reagents. The predicted characterization data, presented in clear tabular format, and the logical workflows visualized with diagrams, offer researchers a solid starting point for their investigations into this promising molecule. This information is intended to facilitate the exploration of Cyclobutylmethanesulfonyl fluoride in various research and development endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]

- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. tandfonline.com [tandfonline.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]

An In-depth Technical Guide to (Cyclobutylmethyl)sulfonyl Fluoride: Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic pathway for (cyclobutylmethyl)sulfonyl fluoride. As of the latest literature review, this compound is not extensively documented in public chemical databases, suggesting it is a novel or sparsely characterized molecule. The information presented herein is based on established principles of organic chemistry and extrapolated from data on structurally related sulfonyl fluorides. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound, particularly in the field of drug discovery where the sulfonyl fluoride moiety is a valuable covalent probe.

Chemical Structure and Identification

Based on systematic nomenclature, the structure corresponding to the name "cyclobutylmethanesulfonyl fluoride" is more precisely named (cyclobutylmethyl)sulfonyl fluoride .

-

IUPAC Name: (Cyclobutylmethyl)sulfonyl fluoride

-

Molecular Formula: C₅H₉FO₂S

-

Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (cyclobutylmethyl)sulfonyl fluoride. These values are estimated based on the properties of structurally similar compounds such as methanesulfonyl fluoride and cyclohexylmethanesulfonyl fluoride, and through computational predictions.

| Property | Predicted Value | Notes |

| Molecular Weight | 152.19 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~180-200 °C | Estimated to be higher than methanesulfonyl fluoride (123-124 °C) due to the larger cyclobutyl group. |

| Density | ~1.2 - 1.3 g/mL | Expected to be slightly less dense than methanesulfonyl fluoride (1.427 g/mL). |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | Typical for small organosulfonyl fluorides. The sulfonyl fluoride group is known to be relatively stable to hydrolysis compared to other sulfonyl halides.[1] |

| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar short-chain alkylsulfonyl fluorides.[2] |

Proposed Synthesis: Experimental Protocol

Several synthetic routes are available for the preparation of alkylsulfonyl fluorides.[3][4] A practical and high-yielding approach involves the oxidative chlorination of a corresponding thiol followed by a halide exchange reaction. This method is advantageous as it starts from a readily available precursor, (cyclobutylmethyl)mercaptan.

Reaction Scheme:

(Cyclobutylmethyl)mercaptan → (Cyclobutylmethyl)sulfonyl chloride → (Cyclobutylmethyl)sulfonyl fluoride

Detailed Protocol:

Step 1: Synthesis of (Cyclobutylmethyl)sulfonyl chloride

-

To a stirred solution of (cyclobutylmethyl)mercaptan (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water at 0 °C, add sodium hypochlorite (NaOCl) solution (3.5 eq, aqueous) dropwise, maintaining the temperature below 5 °C.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure to yield crude (cyclobutylmethyl)sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of (Cyclobutylmethyl)sulfonyl fluoride

-

Dissolve the crude (cyclobutylmethyl)sulfonyl chloride from the previous step in acetonitrile (CH₃CN).

-

Add potassium fluoride (KF) (2.0 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure (cyclobutylmethyl)sulfonyl fluoride.

Reactivity and Applications in Drug Discovery

Sulfonyl fluorides are recognized as "privileged warheads" in chemical biology and drug discovery.[5][6] They exhibit a unique balance of stability and reactivity, making them ideal for use as covalent probes to study protein function and as active components in targeted covalent inhibitors.[7][8]

-

Covalent Modification: The sulfonyl fluoride moiety can covalently react with nucleophilic amino acid residues such as serine, threonine, tyrosine, and lysine within protein binding sites.[9] This interaction is highly specific and dependent on the local protein environment.

-

Stability: Compared to their sulfonyl chloride counterparts, sulfonyl fluorides are significantly more stable towards hydrolysis, which is a crucial property for in vivo applications.[1]

-

Drug Design: The incorporation of a (cyclobutylmethyl)sulfonyl fluoride warhead into a ligand designed for a specific biological target could lead to the development of potent and selective covalent inhibitors. The cyclobutyl group can explore hydrophobic pockets within the binding site, potentially enhancing binding affinity and selectivity.

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of (cyclobutylmethyl)sulfonyl fluoride.

Conclusion

While (cyclobutylmethyl)sulfonyl fluoride remains a largely unexplored chemical entity, its potential as a tool for chemical biology and as a building block for novel therapeutics is significant. The synthetic protocol outlined in this guide provides a viable pathway for its preparation, opening the door for its characterization and evaluation in various research and development settings. The unique combination of the reactive sulfonyl fluoride warhead and the sp³-rich cyclobutyl moiety makes this compound an attractive candidate for probing complex biological systems and for the design of next-generation covalent drugs.

References

- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 3. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 4. Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Sulfonyl Fluorides - Enamine [enamine.net]

Cyclobutylmethanesulfonyl Fluoride: A Technical Overview for Drug Discovery Professionals

Introduction to Sulfonyl Fluorides in Drug Discovery

Sulfonyl fluorides have emerged as a significant class of chemical probes and therapeutic agents. Their utility stems from their ability to act as covalent modifiers of specific amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine. This covalent interaction can lead to irreversible inhibition of enzyme activity, making them valuable tools for studying protein function and for the development of targeted therapies. The sulfur(VI) fluoride exchange (SuFEx) click chemistry platform has further expanded the applications of sulfonyl fluorides in drug discovery, materials science, and chemical biology.

The incorporation of a cyclobutane ring into small molecule drug candidates is a recognized strategy in medicinal chemistry. The cyclobutane moiety can introduce conformational rigidity, improve metabolic stability, and provide a three-dimensional scaffold that can enhance binding affinity and selectivity for a biological target. The combination of a reactive sulfonyl fluoride warhead with a cyclobutane scaffold, as in the theoretical Cyclobutylmethanesulfonyl Fluoride, presents an intriguing prospect for the development of novel covalent inhibitors.

Synthesis of Cycloalkylmethanesulfonyl Fluorides

The synthesis of alkyl and cycloalkylmethanesulfonyl fluorides typically proceeds through a two-step sequence involving the oxidation of a corresponding thiol or disulfide to a sulfonyl chloride, followed by a halogen exchange reaction.

General Experimental Protocol

A representative protocol for the synthesis of a cycloalkylmethanesulfonyl fluoride is detailed below. This is a generalized procedure and would require optimization for the specific synthesis of Cyclobutylmethanesulfonyl Fluoride.

Step 1: Synthesis of Cyclobutylmethanesulfonyl Chloride

-

To a stirred solution of cyclobutylmethanethiol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add an oxidizing agent like chlorine gas or a mixture of nitric acid and hydrochloric acid at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is stirred for a specified time (e.g., 2-4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of water or a reducing agent solution (e.g., sodium bisulfite).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyclobutylmethanesulfonyl chloride.

Step 2: Fluorination to Cyclobutylmethanesulfonyl Fluoride

-

The crude cyclobutylmethanesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or a mixture of water and acetone.

-

A fluorinating agent, such as potassium fluoride (KF) or potassium bifluoride (KHF2), is added to the solution. A phase-transfer catalyst like a quaternary ammonium salt may be used to facilitate the reaction.[1]

-

The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the conversion to the sulfonyl fluoride is complete, as monitored by 19F NMR spectroscopy or GC-MS.

-

After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated, and the product is purified by distillation or column chromatography to yield the final Cyclobutylmethanesulfonyl Fluoride.

Synthesis Workflow

Caption: Generalized workflow for the synthesis of Cyclobutylmethanesulfonyl Fluoride.

Physicochemical and Pharmacokinetic Properties (Predicted)

While experimental data for Cyclobutylmethanesulfonyl Fluoride is unavailable, we can predict some of its properties based on its structure and the known characteristics of related molecules.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C5H9FO2S |

| Molecular Weight | 152.19 g/mol |

| Appearance | Likely a colorless to pale yellow liquid at room temperature. |

| Solubility | Expected to be soluble in organic solvents and have limited solubility in water. |

| Reactivity | The sulfonyl fluoride moiety is a key reactive center, susceptible to nucleophilic attack by amino acid residues in proteins. |

| Lipophilicity (logP) | The cyclobutane group will contribute to its lipophilicity, which is a critical parameter for cell permeability and drug-likeness. |

| Metabolic Stability | The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile. |

Mechanism of Action and Biological Applications

The primary mechanism of action for sulfonyl fluorides in a biological context is the covalent modification of nucleophilic amino acid residues within a protein's binding pocket.

Covalent Inhibition Pathway

Caption: Conceptual pathway of covalent inhibition by Cyclobutylmethanesulfonyl Fluoride.

Potential Therapeutic Targets

Given the reactivity of the sulfonyl fluoride group, Cyclobutylmethanesulfonyl Fluoride could potentially be developed as an inhibitor for a variety of enzyme classes, including:

-

Serine Proteases: A well-established target class for sulfonyl fluorides.

-

Kinases: Targeting specific kinases involved in signaling pathways.

-

Other Enzymes with Active Site Nucleophiles: A broad range of enzymes could be susceptible to covalent modification.

The cyclobutane moiety would play a crucial role in directing the molecule to the specific binding pocket of the target protein, thereby conferring selectivity.

Conclusion

Cyclobutylmethanesulfonyl Fluoride represents a molecule of interest for drug discovery, combining the covalent reactivity of the sulfonyl fluoride group with the favorable physicochemical properties of the cyclobutane scaffold. While specific experimental data is currently lacking, the established principles of sulfonyl fluoride chemistry and medicinal chemistry suggest that this compound could be a valuable tool for developing novel covalent inhibitors. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential. Researchers and drug development professionals are encouraged to consider this and related structures in their pursuit of next-generation targeted therapies.

References

An In-depth Technical Guide on the Core Mechanism of Action of Cyclobutylmethanesulfonyl Fluoride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclobutylmethanesulfonyl fluoride is presumed to act as an irreversible, covalent inhibitor of specific enzymes, primarily targeting serine proteases. The mechanism involves the highly electrophilic sulfonyl fluoride moiety, which serves as a "warhead" that reacts with nucleophilic residues within the enzyme's active site. This covalent modification leads to the inactivation of the enzyme. While serine proteases are the most common targets, reactivity with other nucleophilic amino acid residues such as tyrosine, lysine, and cysteine has also been reported for this class of compounds. The balanced reactivity and stability of sulfonyl fluorides make them valuable tools in chemical biology and drug discovery for probing enzyme activity and developing targeted covalent inhibitors.[1][2]

The Sulfonyl Fluoride Warhead: A Covalent Modifier

The core of cyclobutylmethanesulfonyl fluoride's activity lies in the sulfur(VI) fluoride exchange (SuFEx) chemistry.[3] The sulfonyl fluoride group (-SO₂F) is a highly reactive electrophile. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This makes it susceptible to nucleophilic attack by amino acid residues in an enzyme's active site.

This covalent bonding is typically irreversible and leads to the permanent inactivation of the target enzyme.[4] This contrasts with reversible inhibitors, which bind and dissociate from the enzyme. The irreversible nature of this inhibition can provide a prolonged therapeutic effect.

Primary Target: Serine Proteases

Sulfonyl fluorides are well-documented as potent inhibitors of serine proteases.[5][6] These enzymes utilize a catalytic triad in their active site, most commonly composed of serine (Ser), histidine (His), and aspartate (Asp) residues.

The mechanism of inhibition proceeds as follows:

-

Binding: The inhibitor binds to the active site of the serine protease. The cyclobutylmethane group likely influences the binding affinity and selectivity for different proteases.

-

Nucleophilic Attack: The catalytically active serine residue, made highly nucleophilic by the adjacent histidine and aspartate, attacks the electrophilic sulfur atom of the sulfonyl fluoride.[4][7]

-

Covalent Adduct Formation: This attack results in the formation of a stable sulfonyl-enzyme ester bond and the displacement of the fluoride ion.[4] This covalent modification of the active site serine renders the enzyme inactive.

Caption: Covalent inhibition of a serine protease by a sulfonyl fluoride.

Other Potential Targets

While serine proteases are the primary targets, the reactivity of the sulfonyl fluoride warhead is not limited to serine. Depending on the specific protein environment and the accessibility of other nucleophilic residues, sulfonyl fluorides can also modify:

-

Tyrosine: The hydroxyl group of tyrosine can be targeted, and probes have been designed to specifically modify tyrosine residues in enzyme active sites.[8]

-

Lysine: The ε-amino group of lysine, especially if its pKa is lowered within the protein microenvironment, can react with sulfonyl fluorides.[2]

-

Threonine, Cysteine, and Histidine: These residues have also been shown to react with sulfonyl fluorides, although the resulting adducts with cysteine and histidine can sometimes be unstable.[1][2]

The promiscuity of sulfonyl fluorides necessitates careful characterization to ensure target selectivity in drug development.[1][2]

Quantitative Data on Sulfonyl Fluoride Inhibitors

No specific inhibition data for cyclobutylmethanesulfonyl fluoride is publicly available. However, the following table presents representative data for well-known sulfonyl fluoride inhibitors against common serine proteases to provide a context for the potential potency of this class of compounds.

| Inhibitor | Target Enzyme | IC₅₀ / kᵢ | Reference |

| Phenylmethylsulfonyl fluoride (PMSF) | Chymotrypsin | ~1 mM (IC₅₀) | [4] |

| Phenylmethylsulfonyl fluoride (PMSF) | Thrombin | ~0.1 mM (IC₅₀) | [4] |

| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Trypsin | ~100 µM (IC₅₀) | [7] |

| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Chymotrypsin | ~1 mM (IC₅₀) | [7] |

| Diisopropyl fluorophosphate (DFP) | Acetylcholinesterase | µM range (IC₅₀) | N/A |

Note: IC₅₀ and kᵢ values can vary depending on the specific assay conditions.

Experimental Protocols for Characterization

The characterization of a novel sulfonyl fluoride inhibitor like cyclobutylmethanesulfonyl fluoride would typically involve the following experimental workflow:

6.1. Enzyme Inhibition Assay

-

Objective: To determine the potency of the inhibitor (e.g., IC₅₀ value).

-

Methodology:

-

A solution of the target serine protease (e.g., trypsin, chymotrypsin, or a specific protease of interest) is prepared in a suitable buffer (e.g., Tris-HCl or HEPES at physiological pH).

-

A chromogenic or fluorogenic substrate for the enzyme is used. For example, N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin.

-

The enzyme is pre-incubated with varying concentrations of cyclobutylmethanesulfonyl fluoride for a set period to allow for covalent modification.

-

The substrate is added to initiate the reaction.

-

The rate of product formation is measured over time using a spectrophotometer or fluorometer.

-

The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

-

6.2. Mass Spectrometry for Covalent Adduct Confirmation

-

Objective: To confirm the covalent modification of the enzyme and identify the modified amino acid residue.

-

Methodology:

-

The target enzyme is incubated with an excess of cyclobutylmethanesulfonyl fluoride.

-

The reaction mixture is quenched, and the modified enzyme is separated from the excess inhibitor (e.g., by dialysis or size-exclusion chromatography).

-

The intact protein is analyzed by mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the cyclobutylmethanesulfonyl group.

-

The modified protein is digested into smaller peptides using a protease like trypsin.

-

The resulting peptide mixture is analyzed by tandem mass spectrometry (LC-MS/MS).

-

The fragmentation spectra are analyzed to identify the specific peptide containing the modification and pinpoint the exact amino acid residue that has been covalently labeled.

-

Caption: Experimental workflow for characterizing a covalent inhibitor.

Conclusion

Based on the established chemistry of the sulfonyl fluoride moiety, cyclobutylmethanesulfonyl fluoride is expected to act as a covalent inhibitor, primarily targeting serine proteases through the formation of an irreversible sulfonyl-enzyme adduct with the active site serine. Its precise potency, selectivity, and potential for off-target effects would need to be determined through rigorous experimental evaluation following the protocols outlined above. The continued exploration of sulfonyl fluoride-based inhibitors holds significant promise for the development of novel therapeutics.[3]

References

- 1. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]

- 2. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PMSF - Wikipedia [en.wikipedia.org]

- 5. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cycloalkylmethanesulfonyl Fluorides: Discovery, Synthesis, and Characterization

Introduction

Cyclobutylmethanesulfonyl fluoride is a specific organofluorine compound belonging to the broader class of aliphatic sulfonyl fluorides. While detailed historical information and dedicated studies on this exact molecule are not extensively documented in publicly available literature, its chemical nature and reactivity can be thoroughly understood through the well-established principles of sulfonyl fluoride chemistry. This guide will provide a comprehensive overview of the discovery and history of the sulfonyl fluoride functional group, general synthetic methodologies applicable to the preparation of cycloalkylmethanesulfonyl fluorides, detailed experimental protocols for analogous compounds, and a summary of their characteristic spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of this class of compounds.

The sulfonyl fluoride moiety is a cornerstone in modern medicinal chemistry and chemical biology, valued for its unique combination of stability and tunable reactivity.[1][2] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis and general nucleophilic attack, yet can be activated to react with specific biological nucleophiles, making them valuable as covalent inhibitors and chemical probes.[2][3] This "tunable" reactivity, central to the principles of "click chemistry," has led to the widespread use of sulfonyl fluorides in drug discovery and the development of activity-based probes.[1][4]

General Synthetic Strategies for Alkyl and Cycloalkyl Sulfonyl Fluorides

The synthesis of alkyl and cycloalkyl sulfonyl fluorides, including hypothetically Cyclobutylmethanesulfonyl fluoride, can be achieved through several established synthetic routes. The most common strategies involve the conversion of precursor functional groups, such as sulfonyl chlorides, sulfonic acids, or thiols, into the desired sulfonyl fluoride.

From Sulfonyl Chlorides

The most traditional and widely used method for the synthesis of sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chloride.[5] This is typically achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF2).

Experimental Protocol: General Procedure for the Synthesis of a Sulfonyl Fluoride from a Sulfonyl Chloride

A solution of the starting sulfonyl chloride (1.0 eq.) in a suitable organic solvent, such as acetonitrile or acetone, is treated with an excess of a fluoride source, such as potassium fluoride (2.0-3.0 eq.). The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography on silica gel to afford the pure sulfonyl fluoride.[6]

From Sulfonic Acids and Sulfonates

More recently, methods have been developed for the direct conversion of sulfonic acids and their salts (sulfonates) into sulfonyl fluorides.[7][8] These methods often involve a one-pot procedure where the sulfonic acid is first converted in situ to a more reactive intermediate, such as a sulfonyl chloride or a sulfonyl imidazolide, which then undergoes fluorination.[4]

Experimental Protocol: One-Pot Synthesis of a Sulfonyl Fluoride from a Sodium Sulfonate

To a stirred suspension of the sodium sulfonate (1.0 eq.) in an anhydrous solvent like acetonitrile are added a chlorinating agent, such as cyanuric chloride (1.1 eq.), and a phase-transfer catalyst, for instance, tetra-n-butylammonium bromide (TBAB) (0.05 eq.). The mixture is heated (e.g., at 60 °C) for several hours. After the formation of the sulfonyl chloride intermediate, a fluorinating agent, such as potassium bifluoride (KHF2) (5.0 eq.), is added, and the reaction is stirred for an additional period at room temperature. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by flash column chromatography.[7]

From Thiols

Alkyl and cycloalkyl thiols can be converted to the corresponding sulfonyl fluorides through an oxidative fluorination process. This typically involves the oxidation of the thiol to a sulfonyl chloride intermediate, which is then converted to the sulfonyl fluoride in a one-pot or two-step procedure.

Experimental Protocol: Synthesis of a Heterocyclic Sulfonyl Fluoride from a Thiol

An aqueous solution of sodium hypochlorite (bleach) is added dropwise to a solution of the thiol in a suitable solvent system, maintaining the temperature below a certain threshold (e.g., 10 °C). After the oxidation is complete, a solution of potassium fluoride in water is added, and the mixture is stirred vigorously for several hours. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude sulfonyl fluoride, which can be further purified.[5]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a cycloalkylmethanesulfonyl fluoride, starting from different potential precursors.

Caption: General synthetic pathways to Cyclobutylmethanesulfonyl fluoride.

Quantitative Data and Spectroscopic Characterization

Table 1: Expected 1H NMR Spectroscopic Data for Cyclobutylmethanesulfonyl Fluoride

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH2-SO2F | 3.2 - 3.6 | Triplet or Doublet of Triplets | 6.0 - 8.0 |

| -CH-(CH2)2- | 2.5 - 2.9 | Multiplet | - |

| Cyclobutyl CH2 | 1.8 - 2.2 | Multiplet | - |

Table 2: Expected 13C NMR Spectroscopic Data for Cyclobutylmethanesulfonyl Fluoride

| Carbon | Chemical Shift (δ, ppm) |

| -CH2-SO2F | 55 - 65 |

| -CH-(CH2)2- | 30 - 40 |

| Cyclobutyl CH2 | 20 - 30 |

| Cyclobutyl CH2 (adjacent to CH) | 25 - 35 |

Table 3: Expected 19F NMR Spectroscopic Data for Cyclobutylmethanesulfonyl Fluoride

| Fluorine | Chemical Shift (δ, ppm, vs. CFCl3) | Multiplicity |

| -SO2F | +40 to +70 | Triplet |

Table 4: Expected Mass Spectrometry Data for Cyclobutylmethanesulfonyl Fluoride

| Ion | m/z (calculated) |

| [M]+ | 166.05 |

| [M-F]+ | 147.05 |

| [M-SO2F]+ | 83.08 |

Applications in Drug Discovery and Chemical Biology

Alkyl and cycloalkyl sulfonyl fluorides are valuable tools in drug discovery and chemical biology. Their application stems from their ability to act as covalent modifiers of proteins. The sulfonyl fluoride group can react with nucleophilic amino acid residues, such as serine, threonine, lysine, and tyrosine, within the binding sites of enzymes, leading to irreversible inhibition.[2] This property is harnessed in the design of targeted covalent inhibitors and activity-based probes for enzyme profiling and target identification.

The general mechanism of action for a sulfonyl fluoride as a covalent inhibitor is depicted below.

Caption: Covalent modification of an enzyme by a sulfonyl fluoride inhibitor.

While the specific discovery and historical details of Cyclobutylmethanesulfonyl fluoride remain elusive in the current body of scientific literature, its synthesis and properties can be confidently predicted based on the extensive knowledge of sulfonyl fluoride chemistry. The methodologies outlined in this guide provide a robust framework for the preparation of this and related cycloalkylmethanesulfonyl fluorides. The unique characteristics of the sulfonyl fluoride group ensure that this class of compounds will continue to be of significant interest to researchers in the fields of medicinal chemistry, chemical biology, and materials science. Further research into the specific biological activities of novel cycloalkylmethanesulfonyl fluorides may reveal new therapeutic opportunities and research tools.

References

- 1. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclobutylmethanesulfonyl Fluoride

This technical guide provides a comprehensive overview of the expected spectroscopic data for Cyclobutylmethanesulfonyl fluoride, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside proposed experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.5 - 3.8 | d | ~4 | -CH₂SO₂F |

| 2.8 - 3.0 | m | -CH- (cyclobutyl) | |

| 1.8 - 2.2 | m | -CH₂- (cyclobutyl) | |

| ¹³C NMR (100 MHz, CDCl₃) | |||

| Chemical Shift (δ) ppm | Assignment | ||

| 58 - 62 (d, J ≈ 10 Hz) | -CH₂SO₂F | ||

| 30 - 35 | -CH- (cyclobutyl) | ||

| 20 - 25 | -CH₂- (cyclobutyl) | ||

| 15 - 20 | -CH₂- (cyclobutyl) | ||

| ¹⁹F NMR (376 MHz, CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| +40 to +70 | t | ~4 | -SO₂F |

Note: Predicted chemical shifts and coupling constants are based on general values for aliphatic sulfonyl fluorides and cyclobutyl moieties.

Table 2: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2950 - 3000 | Medium-Strong | C-H stretch (cyclobutyl) |

| 1420 - 1450 | Strong | S=O asymmetric stretch |

| 1200 - 1230 | Strong | S=O symmetric stretch |

| 750 - 800 | Strong | S-F stretch |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 166 | Low | [M]⁺ (Molecular Ion) |

| 101 | Medium | [M - SO₂F]⁺ |

| 83 | High | [SO₂F]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

Proposed Experimental Protocols

The following protocols describe a plausible method for the synthesis and subsequent spectroscopic analysis of Cyclobutylmethanesulfonyl fluoride, adapted from general procedures for similar compounds.[1]

Synthesis of Cyclobutylmethanesulfonyl Fluoride from Cyclobutylmethanesulfonyl Hydrazide

-

To a Schlenk tube, add cyclobutylmethanesulfonyl hydrazide (1.0 mmol) and a fluorinating agent such as Selectfluor (1.3 mmol).

-

Add a suitable solvent, such as water or acetonitrile (4.0 mL).

-

Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for approximately 14 hours.

-

After cooling to room temperature, extract the product with an organic solvent like ethyl acetate.

-

Remove the solvent under vacuum and purify the residue using flash column chromatography to yield the final product.

Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve the purified product in deuterated chloroform (CDCl₃). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable external standard like CFCl₃ for ¹⁹F NMR.[1][2]

-

IR Spectroscopy: Obtain the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution in a suitable solvent.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), to determine the mass-to-charge ratio of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for spectroscopic characterization.

Caption: Proposed synthesis of Cyclobutylmethanesulfonyl Fluoride.

Caption: General workflow for spectroscopic analysis.

References

Cyclobutylmethanesulfonyl Fluoride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and generalized experimental protocols for determining the solubility and stability of Cyclobutylmethanesulfonyl fluoride. As of the latest literature review, specific quantitative data for this compound is not publicly available. The tables presented herein are illustrative templates, and the experimental methodologies are based on established principles for the characterization of sulfonyl fluorides.

Introduction

Cyclobutylmethanesulfonyl fluoride is a chemical compound featuring a sulfonyl fluoride functional group attached to a cyclobutylmethyl moiety. Sulfonyl fluorides have garnered significant interest in medicinal chemistry and chemical biology due to their unique reactivity and stability profile.[1][2] They can act as covalent modifiers of biological targets, and their stability is a critical parameter influencing their suitability as therapeutic agents or chemical probes.[3][4] This guide outlines the fundamental principles and experimental approaches for characterizing the solubility and stability of Cyclobutylmethanesulfonyl fluoride.

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity, formulation, and overall utility in drug discovery and development. The solubility of sulfonyl fluorides can vary significantly based on the nature of the organic substituent. Generally, sulfonyl fluorides exhibit solubility in a range of organic solvents, while their aqueous solubility is often limited.[5]

General Solubility Characteristics of Sulfonyl Fluorides

Alkyl and aryl sulfonyl fluorides are typically soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and acetonitrile.[5] Their solubility in aqueous media is generally low, a characteristic that can be influenced by the presence of ionizable functional groups or hydrophilic moieties within the molecule. For instance, phenylmethylsulfonyl fluoride (PMSF), a commonly used serine protease inhibitor, is sparingly soluble in aqueous buffers and is often prepared as a stock solution in an organic solvent.[5]

Quantitative Solubility Data

The following table is a template for presenting quantitative solubility data for Cyclobutylmethanesulfonyl fluoride in various solvents. Experimental determination is required to populate this table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | HPLC-UV |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |

| Ethanol | 25 | Data not available | Gravimetric |

| Acetonitrile | 25 | Data not available | HPLC-UV |

Caption: Template for quantitative solubility data of Cyclobutylmethanesulfonyl fluoride.

Experimental Protocol: Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of Cyclobutylmethanesulfonyl fluoride in various aqueous and organic solvents.

Materials:

-

Cyclobutylmethanesulfonyl fluoride

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Cyclobutylmethanesulfonyl fluoride to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Cyclobutylmethanesulfonyl fluoride of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered supernatant from the solubility experiment into the HPLC system.

-

Determine the concentration of Cyclobutylmethanesulfonyl fluoride in the sample by comparing its peak area to the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or other appropriate units.

-

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of sulfonyl fluorides is a key consideration, particularly for their application in biological systems. While the S-F bond is generally robust, it can be susceptible to hydrolysis under certain conditions, and the overall stability can be influenced by factors such as pH, temperature, and the presence of nucleophiles.[6][7] Sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts.[7]

General Stability Characteristics of Sulfonyl Fluorides

Sulfonyl fluorides exhibit a balance of reactivity and stability.[3][5] They are generally stable to hydrolysis under physiological conditions, which is an advantageous property for in vivo applications.[5] However, their stability can be affected by electronic and steric factors of the substituents.[8] For instance, electron-withdrawing groups on an aryl ring can increase the electrophilicity of the sulfur atom, potentially making it more susceptible to nucleophilic attack.

Quantitative Stability Data

The following table is a template for presenting quantitative stability data for Cyclobutylmethanesulfonyl fluoride under various conditions.

| Condition | Medium | Temperature (°C) | Half-life (t½) | Degradation Products |

| Hydrolytic Stability | pH 4.0 Buffer | 37 | Data not available | To be determined |

| Hydrolytic Stability | pH 7.4 Buffer | 37 | Data not available | To be determined |

| Hydrolytic Stability | pH 9.0 Buffer | 37 | Data not available | To be determined |

| Thermal Stability | Solid State | 50 | Data not available | To be determined |

| Plasma Stability | Human Plasma | 37 | Data not available | To be determined |

Caption: Template for quantitative stability data of Cyclobutylmethanesulfonyl fluoride.

Experimental Protocol: Hydrolytic Stability Assessment

This protocol describes a general method for assessing the hydrolytic stability of Cyclobutylmethanesulfonyl fluoride at different pH values.

Objective: To determine the rate of hydrolysis of Cyclobutylmethanesulfonyl fluoride in aqueous buffers of varying pH.

Materials:

-

Cyclobutylmethanesulfonyl fluoride

-

Aqueous buffers (e.g., pH 4.0, 7.4, and 9.0)

-

Incubator or water bath

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

-

Quenching solution (e.g., acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Cyclobutylmethanesulfonyl fluoride in a suitable organic solvent (e.g., acetonitrile).

-

Initiate the stability study by diluting the stock solution into the pre-warmed aqueous buffers to a final concentration suitable for HPLC analysis.

-

-

Incubation:

-

Incubate the samples at a constant temperature (e.g., 37 °C).

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to stop further degradation.

-

-

Quantification by HPLC:

-

Analyze the quenched samples by HPLC-UV.

-

Quantify the remaining parent compound at each time point by measuring the peak area.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the degradation rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Caption: Workflow for hydrolytic stability assessment.

Conclusion

The solubility and stability of Cyclobutylmethanesulfonyl fluoride are paramount to its potential applications in research and development. While specific data for this compound is not yet available, the general characteristics of sulfonyl fluorides suggest moderate to good solubility in organic solvents and a notable degree of stability in aqueous environments, a key feature for biological applications. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical physicochemical properties. Such characterization is an indispensable step in the advancement of any new chemical entity toward its intended application.

References

- 1. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]

- 2. Sulfonyl Fluorides - Enamine [enamine.net]

- 3. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of Cyclobutylmethanesulfonyl Fluoride and Related Sulfonyl Fluorides

Executive Summary of Hazards

Sulfonyl fluorides are a class of organic compounds characterized by the presence of a sulfonyl fluoride (-SO₂F) functional group. While exhibiting valuable reactivity in chemical synthesis, they also present significant health and safety risks. The primary hazards associated with this class of compounds include:

-

High Acute Toxicity: Sulfonyl fluorides can be toxic or fatal if swallowed, inhaled, or in contact with skin.[1][2]

-

Corrosivity: Many sulfonyl fluorides are corrosive and can cause severe skin burns and eye damage.[3][4]

-

Hydrogen Fluoride (HF) Release: A significant hazard is the potential for hydrolysis, where contact with moisture can lead to the formation of highly toxic and corrosive hydrogen fluoride gas.[5][6]

-

Systemic Fluoride Poisoning: Absorption of fluoride ions can lead to systemic toxicity, manifesting as hypocalcemia (low blood calcium), cardiac arrhythmias, and damage to the heart, liver, and kidneys.[1][7]

Due to these hazards, strict adherence to safety protocols is mandatory when handling sulfonyl fluorides.

Physicochemical and Toxicological Data of Analogous Sulfonyl Fluorides

The following tables summarize key data for several representative sulfonyl fluorides. This data should be used to infer the potential properties of Cyclobutylmethanesulfonyl fluoride.

Table 1: Physical and Chemical Properties of Analogous Sulfonyl Fluorides

| Property | Methanesulfonyl Fluoride | Phenylmethylsulfonyl Fluoride (PMSF) | Sulfuryl Fluoride |

| CAS Number | 558-25-8 | 329-98-6 | 2699-79-8 |

| Molecular Formula | CH₃FO₂S | C₇H₇FO₂S | F₂O₂S |

| Molecular Weight | 98.1 g/mol | 174.19 g/mol | 102.06 g/mol |

| Appearance | Light yellow liquid[8] | White to off-white solid[2] | Colorless gas |

| Boiling Point | 123-124 °C @ 760 mmHg[8] | - | -55.2 °C |

| Melting Point | - | 92-94 °C[2] | -136.7 °C |

| Solubility | Reacts with water | Insoluble in water, soluble in organic solvents | Slightly soluble in water |

Table 2: Toxicological Data of Analogous Sulfonyl Fluorides

| Hazard Classification | Methanesulfonyl Fluoride | Phenylmethylsulfonyl Fluoride (PMSF) | Sulfuryl Fluoride |

| Oral Toxicity | Acute Tox. 1 (H300: Fatal if swallowed)[1] | Acute Tox. 3 (H301: Toxic if swallowed)[2] | - |

| Dermal Toxicity | Acute Tox. 2 (H310: Fatal in contact with skin)[1] | Acute Tox. 3 (H311: Toxic in contact with skin)[2] | - |

| Inhalation Toxicity | Acute Tox. 1 (H330: Fatal if inhaled)[1] | Acute Tox. 1 (H330: Fatal if inhaled)[2] | Fatal if inhaled[9] |

| Skin Corrosion/Irritation | Skin Irrit. 2 (H315: Causes skin irritation)[1] | Skin Corr. 1B (H314: Causes severe skin burns and eye damage)[2] | - |

| Serious Eye Damage/Irritation | Eye Irrit. 2A (H319: Causes serious eye irritation)[1] | Eye Dam. 1 (H318: Causes serious eye damage)[2] | - |

Table 3: Occupational Exposure Limits for Related Compounds

| Compound | Regulation | Exposure Limit Type | Value |

| Sulfuryl Fluoride | ACGIH | TWA | 5 ppm[9] |

| Sulfuryl Fluoride | ACGIH | STEL | 10 ppm[9] |

| Sulfuryl Fluoride | OSHA Z-1 | TWA | 20 mg/m³ (5 ppm)[9] |

| Hydrogen Fluoride | ACGIH | Ceiling | 2 ppm |

| Hydrogen Fluoride | OSHA | TWA | 3 ppm[6] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

-

Fume Hood: All work with sulfonyl fluorides must be conducted in a certified chemical fume hood to prevent inhalation of vapors, dusts, or decomposition products like HF.[6]

-

Ventilation: Ensure adequate general laboratory ventilation.[10]

-

Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and in close proximity to the work area.[8][10]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]

-

Hand Protection: Double-gloving with nitrile gloves is recommended.[6] Check manufacturer's data for compatibility and breakthrough times. Gloves must be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[6] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If there is a risk of exposure exceeding the occupational exposure limits, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[8]

Safe Handling and Storage Procedures

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe dust, vapor, or gas.[10] Avoid contact with skin, eyes, and clothing.[10]

-

Moisture-Free Environment: Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis and the formation of HF.[5]

-

Designated Area: Designate and clearly mark a specific area in the fume hood for handling sulfonyl fluorides.[6]

-

Hygiene: Wash hands thoroughly after handling and before leaving the work area.[10] Do not eat, drink, or smoke in the laboratory.[9]

-

Container: Store in a tightly sealed, compatible container (e.g., polyethylene for compounds that may release HF).[6] Avoid glass containers if HF release is possible.[6]

-

Location: Store in a cool, dry, well-ventilated, and secure area, away from incompatible materials.[11]

-

Incompatible Materials: Keep away from water, acids, strong bases, strong oxidizing agents, and alcohols.[5][8]

Experimental Protocols: Spill, Exposure, and Waste Disposal

-

Evacuate: Immediately evacuate the area, except for personnel trained and equipped to handle the spill.

-

Ventilate: Ensure the fume hood is functioning at maximum capacity.

-

Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite). For solid spills, carefully sweep up the material without creating dust.[10]

-

Neutralize: For spills involving potential HF formation, decontaminate the area by wiping with a 10% sodium carbonate solution.[6]

-

Collect and Dispose: Place all contaminated materials into a sealed, properly labeled hazardous waste container.

Immediate medical attention is required for all exposures.

-

Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration. Call a poison control center or physician immediately.[11]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15 minutes.[10] For potential HF exposure, apply a 2.5% calcium gluconate gel to the affected area.[1][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water or milk.[12] Call a poison control center or physician immediately.[11]

-

Labeling: All waste containing sulfonyl fluorides or their byproducts must be collected in a designated, labeled, and sealed hazardous waste container.

-

Segregation: Keep sulfonyl fluoride waste separate from incompatible materials.

-

Disposal: Dispose of hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.

Visualized Workflows and Hazard Analysis

Caption: A standard workflow for the safe handling of sulfonyl fluorides in a laboratory setting.

Caption: A decision tree outlining the immediate first aid steps for different routes of exposure.

Caption: A diagram showing the primary hazards and potential decomposition pathways of sulfonyl fluorides.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.fr [fishersci.fr]

- 6. safety.duke.edu [safety.duke.edu]

- 7. Systemic fluoride poisoning and death from inhalational exposure to sulfuryl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. labelsds.com [labelsds.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemmanagement.ehs.com [chemmanagement.ehs.com]

Theoretical and Experimental Insights into the Reactivity of Alkyl Sulfonyl Fluorides: A Guide for Researchers

Introduction

Sulfonyl fluorides have emerged as a critical functional group in chemical biology and drug discovery, prized for their unique balance of stability and tunable reactivity.[1][2] While significant research has focused on aryl sulfonyl fluorides, the reactivity of their alkyl counterparts, such as cyclobutylmethanesulfonyl fluoride, remains a less explored yet equally important area. This technical guide provides an in-depth overview of the theoretical and experimental aspects of sulfonyl fluoride reactivity, offering valuable insights for researchers, scientists, and professionals in drug development. Due to a lack of specific studies on cyclobutylmethanesulfonyl fluoride, this document extrapolates from the broader class of alkyl and aryl sulfonyl fluorides to predict its chemical behavior.

General Reactivity and Stability of Sulfonyl Fluorides

The sulfur-fluorine bond in sulfonyl fluorides is characterized by its considerable strength, rendering the moiety resistant to hydrolysis, reduction, and thermolysis.[3][4][5] This stability is a key attribute for their use in biological systems.[2] However, the electrophilicity of the sulfur atom can be harnessed for reactions with nucleophiles, a process that is central to their application as covalent inhibitors and chemical probes.[2][3]

The reactivity of sulfonyl fluorides can be modulated by both steric and electronic factors.[2] Generally, they exhibit chemoselective reactivity, forming stable adducts with nucleophilic amino acid residues like lysine and tyrosine, while their adducts with cysteine are often unstable.[2] This selectivity makes them valuable tools for targeting specific proteins.

Synthesis of Sulfonyl Fluorides

Several synthetic routes to sulfonyl fluorides have been established, starting from various precursors. A common and straightforward method involves the conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange.[4] Other precursors include sulfonic acids, sulfonamides, thiols, and disulfides.[4][6]

A general workflow for the synthesis of an alkyl sulfonyl fluoride, such as cyclobutylmethanesulfonyl fluoride, from its corresponding sulfonyl chloride is depicted below.

Figure 1. General workflow for the synthesis of cyclobutylmethanesulfonyl fluoride.

Reaction Mechanisms: Nucleophilic Substitution

Theoretical studies, primarily on aryl sulfonyl fluorides, have shed light on the mechanism of nucleophilic substitution at the sulfur atom. Unlike the SN2 mechanism observed for chloride-chloride exchange in arenesulfonyl chlorides, the fluoride exchange reaction is proposed to proceed via an addition-elimination (A-E) mechanism.[7] This mechanism involves the formation of a trigonal bipyramidal intermediate.[7]

The following diagram illustrates the generalized addition-elimination mechanism for the reaction of an alkyl sulfonyl fluoride with a nucleophile.

Figure 2. Generalized addition-elimination mechanism for nucleophilic substitution.

Quantitative Data on Reactivity

While specific kinetic and thermodynamic data for cyclobutylmethanesulfonyl fluoride are not available in the reviewed literature, the following table summarizes the qualitative reactivity of sulfonyl fluorides with common biological nucleophiles based on existing research on related compounds.[2]

| Nucleophile (Amino Acid Residue) | Reactivity with Sulfonyl Fluorides | Stability of Adduct | Reference |

| Lysine | Reactive | Stable | [2] |

| Tyrosine | Reactive | Stable | [2] |

| Cysteine | Reactive | Unstable | [2] |

| Histidine | Reactive | Stable | [2] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and reactivity studies of a representative alkyl sulfonyl fluoride, which can be adapted for cyclobutylmethanesulfonyl fluoride.

1. Synthesis of Cyclobutylmethanesulfonyl Fluoride from Cyclobutylmethanesulfonyl Chloride

-

Materials: Cyclobutylmethanesulfonyl chloride, potassium fluoride (KF), 18-crown-6 ether, acetonitrile (MeCN).

-

Procedure: To a solution of cyclobutylmethanesulfonyl chloride in acetonitrile, add an excess of potassium fluoride and a catalytic amount of 18-crown-6 ether.[4] The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield cyclobutylmethanesulfonyl fluoride.

2. Reactivity with a Model Nucleophile (e.g., N-acetyltyrosine)

-

Materials: Cyclobutylmethanesulfonyl fluoride, N-acetyltyrosine, a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), organic co-solvent (e.g., DMSO).

-

Procedure: A stock solution of cyclobutylmethanesulfonyl fluoride is prepared in DMSO. A solution of N-acetyltyrosine is prepared in the buffer. The reaction is initiated by adding an aliquot of the sulfonyl fluoride stock solution to the N-acetyltyrosine solution. The reaction is incubated at a controlled temperature (e.g., 37°C). Aliquots are taken at various time points and quenched. The formation of the adduct is monitored by LC-MS to determine the reaction rate.

Logical Relationship in Reactivity Studies

The investigation of sulfonyl fluoride reactivity follows a logical progression from synthesis to mechanistic and applied studies.

Figure 3. Logical workflow for studying sulfonyl fluoride reactivity.

While direct theoretical studies on cyclobutylmethanesulfonyl fluoride are currently limited, a wealth of information on the broader class of sulfonyl fluorides provides a strong foundation for predicting its reactivity. The exceptional stability of the S-F bond, coupled with its tunable reactivity towards nucleophiles, makes it a promising functional group for applications in drug development and chemical biology. Further computational and experimental studies on specific alkyl sulfonyl fluorides will undoubtedly continue to expand our understanding and application of this versatile moiety.

References

- 1. A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Quantum Mechanical and Experimental Characterization of Cyclobutylmethanesulfonyl Fluoride

Executive Summary: Sulfonyl fluorides have emerged as a critical class of compounds in drug discovery and chemical biology, primarily due to their unique reactivity as covalent modifiers of biological targets. This guide provides a comprehensive, in-depth protocol for the quantum mechanical and experimental characterization of a specific sp³-rich scaffold, Cyclobutylmethanesulfonyl fluoride. The document is intended for researchers, medicinal chemists, and computational scientists, offering a structured workflow from synthesis and spectroscopic analysis to high-level computational modeling. Detailed methodologies for Density Functional Theory (DFT) calculations, synthesis, and characterization via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented. This integrated approach ensures a thorough understanding of the molecule's structural, vibrational, and electronic properties, facilitating its application in drug development and related fields.

Introduction to Sulfonyl Fluorides

Sulfonyl fluorides (R-SO₂F) are increasingly recognized for their utility in medicinal chemistry and chemical biology.[1][2] Their stability, coupled with a latent reactivity that can be harnessed for covalent bond formation with specific amino acid residues in proteins, makes them valuable as covalent inhibitors and chemical probes.[2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis, allowing for more controlled applications.[2] The incorporation of sp³-rich fragments, such as the cyclobutyl group, is a key strategy in modern drug design to improve physicochemical properties and explore novel chemical space. This guide outlines a systematic approach to fully characterize Cyclobutylmethanesulfonyl fluoride, combining computational predictions with experimental validation.

Computational Protocol: Quantum Mechanical Calculations

Quantum mechanical calculations provide invaluable insights into the geometric, electronic, and vibrational properties of a molecule before its synthesis or to complement experimental data. Density Functional Theory (DFT) is a robust and widely used method for such investigations.[3][4]

Recommended Software and Theoretical Methods

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Methodology: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.

-

Functional: The B3LYP hybrid functional is a reliable and widely-used choice for organic molecules, including those containing sulfur.[5][6][7][8][9][10][11]

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended for initial calculations. This set includes diffuse functions (+) for non-hydrogen atoms and polarization functions (d,p) for all atoms, which are crucial for accurately describing the electronic structure of molecules with heteroatoms like sulfur and fluorine.[12] For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , can be employed.[5][6]

-

Step-by-Step Computational Workflow

-

Input Structure Generation: Build an initial 3D structure of Cyclobutylmethanesulfonyl fluoride using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization to locate the lowest energy conformation of the molecule on the potential energy surface. This is a critical step to ensure all subsequent calculations are performed on a stable structure.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory.[10] This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies and intensities, which can be directly compared to an experimental IR spectrum.

-

-

Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions.

-

Molecular Electrostatic Potential (MEP): To visualize electron-rich and electron-poor regions of the molecule, which can inform potential sites of interaction.

-